molecular formula C19H27NO3 B12507647 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid

3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid

Cat. No.: B12507647
M. Wt: 317.4 g/mol
InChI Key: FDESQZBVTKLIQN-UHFFFAOYSA-N
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Description

3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid is a synthetic compound known for its role as an intermediate in the synthesis of Finasteride, a 5alpha-reductase inhibitor. This compound is significant in the treatment of conditions such as benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid involves multiple steps, starting from steroidal precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the desired purity levels, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which are often used as intermediates in further synthetic processes .

Scientific Research Applications

3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions caused by excessive androgen activity .

Comparison with Similar Compounds

Similar Compounds

    Dutasteride: Another 5alpha-reductase inhibitor with a similar mechanism of action.

    Finasteride: The direct product synthesized using 3-Oxo-4-aza-5alpha-alphandrost-1-ene-17beta-carboxylic Acid.

    Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: A methyl ester derivative used in similar applications

Uniqueness

This compound is unique due to its specific structural features that make it an effective intermediate in the synthesis of Finasteride. Its ability to undergo various chemical transformations also adds to its versatility in synthetic chemistry .

Properties

IUPAC Name

9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDESQZBVTKLIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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